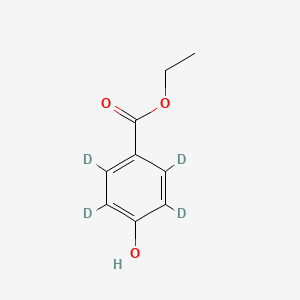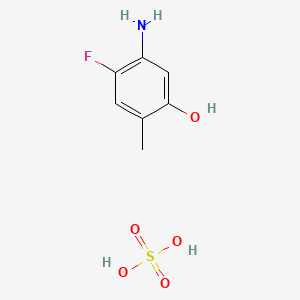
Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) involves multiple steps, including the selective sulfation of neocarrabiose. The reaction conditions typically require the use of sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at low temperatures to ensure selective sulfation at the desired positions .
Industrial Production Methods
Industrial production methods for Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or thiols. Substitution reactions can result in the formation of various derivatives with different functional groups .
科学的研究の応用
Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) has several scientific research applications, including:
Chemistry: Used as a model compound for studying sulfation reactions and the behavior of sulfated polysaccharides.
Biology: Investigated for its potential role in biological processes involving sulfated carbohydrates.
Medicine: Explored for its potential therapeutic applications, such as anticoagulant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) involves its interaction with specific molecular targets and pathways. The sulfate groups on the compound can interact with proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biological processes, such as blood coagulation and inflammation .
類似化合物との比較
Similar Compounds
Carrageenan: A sulfated polysaccharide used in food and pharmaceuticals.
Heparin: An anticoagulant with multiple sulfate groups.
Chondroitin sulfate: A component of cartilage with anti-inflammatory properties.
Uniqueness
Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) is unique due to its specific sulfation pattern and the presence of multiple sulfate groups. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities .
特性
IUPAC Name |
pentasodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H92O61S5.5Na/c61-1-11-36(117-122(78,79)80)46(22(67)51(77)98-11)112-53-24(69)42-32(17(104-53)7-94-42)108-58-29(74)48(38(13(3-63)100-58)119-124(84,85)86)114-55-26(71)44-34(19(106-55)9-96-44)110-60-31(76)50(40(15(5-65)102-60)121-126(90,91)92)116-56-27(72)45-35(20(107-56)10-97-45)111-59-30(75)49(39(14(4-64)101-59)120-125(87,88)89)115-54-25(70)43-33(18(105-54)8-95-43)109-57-28(73)47(37(12(2-62)99-57)118-123(81,82)83)113-52-23(68)41-21(66)16(103-52)6-93-41;;;;;/h11-77H,1-10H2,(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92);;;;;/q;5*+1/p-5/t11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51?,52-,53-,54-,55-,56-,57+,58+,59+,60+;;;;;/m1...../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYDVHSZORPFRF-VLBKFVCYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@@H]9OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@H]1[C@H]([C@H](OC([C@@H]1O)O)CO)OS(=O)(=O)[O-])O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H87Na5O61S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2059.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Mevalonolactone, RS-, [5-3H]](/img/structure/B590605.png)






